Arg-Leu-Arg-Phe-Asp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

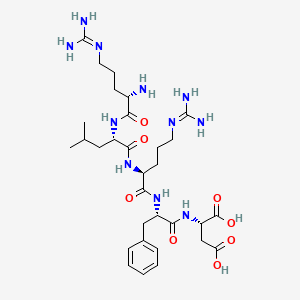

Arg-Leu-Arg-Phe-Asp (γ-Bag Cell Peptide, γ-BCP) is a pentapeptide encoded on the egg-laying hormone (ELH) precursor gene in Aplysia bag cells . Structurally, it belongs to a family of neuropeptides with the conserved motif Arg-Leu-Arg-Phe, followed by variable C-terminal residues. γ-BCP (this compound) is distinguished by its terminal aspartic acid (Asp) residue, which confers unique functional properties compared to its homologs . It is implicated in neuronal signaling, specifically inhibiting the LUQ (left upper quadrant) neurons in Aplysia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Leu-Arg-Phe-Asp typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides.

Chemical Reactions Analysis

Types of Reactions

Arg-Leu-Arg-Phe-Asp can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Substitution reactions can occur at specific amino acid residues, such as the phenylalanine residue undergoing electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can introduce new functional groups into the peptide.

Scientific Research Applications

Biotechnology

Peptide Synthesis : Arg-Leu-Arg-Phe-Asp serves as a crucial building block in peptide synthesis, which is fundamental for developing therapeutic peptides. Its sequence can influence the biological activity of the resulting peptides, making it valuable in drug design .

Cell Culture : This peptide can enhance cell growth and differentiation when added to culture media, particularly in stem cell research. Studies have shown that peptides like this compound can improve the viability and functionality of cultured cells .

Pharmaceuticals

Drug Development : The compound is utilized in the formulation of biopharmaceuticals, improving the stability and efficacy of protein-based drugs. Its role in enhancing drug delivery systems has been documented, particularly in targeting specific cells or tissues .

Diagnostics : this compound is involved in developing diagnostic tools, such as assays for detecting specific proteins or biomarkers in clinical samples. Its specificity can improve the accuracy of diagnostic tests, particularly in identifying diseases at an early stage .

Cosmetics

Skincare Products : The peptide is increasingly incorporated into cosmetic formulations due to its potential anti-aging properties. Studies indicate that this compound can enhance skin hydration and elasticity, making it a popular ingredient in skincare products aimed at improving skin appearance and health .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biotechnology | Peptide synthesis | Building block for therapeutic peptides |

| Cell culture | Enhances cell growth and differentiation | |

| Pharmaceuticals | Drug development | Improves stability and efficacy of drugs |

| Diagnostics | Enhances accuracy of biomarker detection | |

| Cosmetics | Skincare products | Improves hydration and elasticity |

Food Science

Food Preservation : Recent studies have indicated that peptides like this compound can be effective food preservatives. They have shown antimicrobial properties that help inhibit bacterial growth in food products, thereby extending shelf life . For instance, experiments demonstrated that adding this peptide to meat products significantly reduced microbial counts during storage .

Case Studies

- Biopharmaceutical Applications :

- Cosmetic Formulations :

- Food Science Innovations :

Mechanism of Action

The mechanism of action of Arg-Leu-Arg-Phe-Asp involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

γ-BCP vs. β-BCP (Arg-Leu-Arg-Phe-His)

- Sequence Difference : β-BCP substitutes Asp with histidine (His) at the C-terminus.

- Functional Impact :

- Structural Data: Peptide Sequence Molecular Weight Key Function γ-BCP Arg-Leu-Arg-Phe-Asp 705.8 g/mol Neuronal inhibition in Aplysia β-BCP Arg-Leu-Arg-Phe-His 691.8 g/mol No observed neuronal activity

Comparison with Thrombin Receptor Agonists (e.g., SFLL)

The thrombin receptor agonist Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL) shares the Leu-Leu-Arg motif with γ-BCP. However:

- Functional Divergence: SFLL activates phospholipase D and mimics thrombin’s effects on mesangial cells (e.g., calcium signaling, diacylglycerol formation) .

- Receptor Specificity : SFLL targets thrombin receptors, while γ-BCP likely binds distinct neuronal receptors .

Comparison with Microbial Growth-Stimulating Peptides

In a bacterial culture study, a peptide mixture containing This compound enhanced post-lag-phase growth . Comparable peptides in the mixture (e.g., Tyr-Gly-Gly-Phe-Leu-Arg ) also contain Leu-Arg motifs, suggesting this sequence may promote microbial proliferation. However, γ-BCP’s standalone role in bacterial interactions remains uncharacterized.

Enzymatic Substrates vs. γ-BCP

- BOC-Leu-Ser-Thr-Arg-pNA : A kallikrein substrate with high specificity (Km = 235 pmol/L) .

- γ-BCP: Not an enzymatic substrate but a signaling peptide. This highlights the functional diversity of peptides with Arg-Leu motifs.

Comparison with FMRFamide-like Peptides (e.g., Pep12117)

Pep12117 (Pyr-Asp-Pro-Phe-Leu-Arg-Phe-NH₂) shares the Leu-Arg-Phe sequence with γ-BCP but includes additional residues (e.g., pyroglutamyl, Pro) .

- Functional Role : Pep12117 activates FMRFamide receptors in snails, whereas γ-BCP targets Aplysia-specific neuronal pathways .

Functional and Structural Insights from Key Studies

Neuronal Inhibition Mechanism

γ-BCP inhibits LUQ neurons only when combined with α-BCP (1–7), suggesting cooperative binding . This contrasts with RGD peptides (e.g., Arg-Gly-Asp ), which mediate integrin-dependent cell adhesion via a distinct tripeptide motif .

Biological Activity

The peptide sequence Arg-Leu-Arg-Phe-Asp (RLRA) is of significant interest in biochemistry and pharmacology due to its diverse biological activities. This article explores the structure, mechanisms of action, and various biological effects of this peptide, supported by case studies and research findings.

Structural Characteristics

The sequence RLRA consists of five amino acids, with a notable presence of basic (Arg) and aromatic (Phe) residues. The structural conformation of peptides like RLRA can influence their biological activity significantly. For instance, peptides with similar sequences have been shown to form ordered structures, such as beta-sheets, which are crucial for their function. These structures can facilitate interactions with biological membranes and receptors, enhancing their biological efficacy .

The biological activity of RLRA is mediated through several mechanisms:

- Receptor Interaction : Peptides with similar sequences have been shown to interact with various receptors, influencing cellular signaling pathways. For example, certain peptides can modulate immune responses by binding to CD4+ T cells, thereby affecting thymidine uptake and cell proliferation .

- Antimicrobial Activity : Some studies indicate that peptides containing basic amino acids exhibit antimicrobial properties. The positive charge associated with arginine residues can disrupt bacterial membranes, leading to cell lysis .

- Hormonal Modulation : Research has suggested that certain peptides can enhance insulin action or modulate other hormonal activities, potentially influencing metabolic processes .

Biological Activities

The following table summarizes the key biological activities associated with the this compound peptide based on various studies:

Case Studies

- Immune Response Modulation : A study demonstrated that a synthetic peptide containing the RLRA sequence significantly inhibited thymidine uptake in CD4+ T cells when exposed to concanavalin A. This suggests a potential application in modulating immune responses during viral infections .

- Antimicrobial Testing : In vitro assays showed that peptides similar to RLRA exhibited significant antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of bacterial cell membranes due to the cationic nature of arginine residues .

- Insulin Sensitivity Enhancement : Research has indicated that certain peptides related to RLRA can enhance insulin sensitivity in adipocytes, which may have implications for diabetes management .

Properties

Molecular Formula |

C31H51N11O8 |

|---|---|

Molecular Weight |

705.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C31H51N11O8/c1-17(2)14-21(40-25(45)19(32)10-6-12-37-30(33)34)27(47)39-20(11-7-13-38-31(35)36)26(46)41-22(15-18-8-4-3-5-9-18)28(48)42-23(29(49)50)16-24(43)44/h3-5,8-9,17,19-23H,6-7,10-16,32H2,1-2H3,(H,39,47)(H,40,45)(H,41,46)(H,42,48)(H,43,44)(H,49,50)(H4,33,34,37)(H4,35,36,38)/t19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

MPYUJCBQHDQNOT-VUBDRERZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.